molecular formula C22H27N7O B5551254 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B5551254
M. Wt: 405.5 g/mol
InChI Key: KYWPCPQHYGCBLB-UHFFFAOYSA-N
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Description

6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a benzylpiperazine moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with piperazine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a coupling reaction, often involving a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, aryl halides, and various catalysts (e.g., palladium, copper) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmaceutical Research: The compound is explored for its pharmacokinetic and pharmacodynamic properties, aiding in the development of new drugs.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine
  • 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine
  • 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-nitrophenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the methoxyphenyl group, which may confer distinct pharmacological properties compared to its analogs. This uniqueness can result in different biological activities, making it a valuable compound for further research and development.

Biological Activity

The compound 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a member of a class of triazine derivatives that have garnered attention for their potential biological activities, particularly in the context of pharmacological applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C₁₈H₂₃N₅O
  • Molecular Weight : 345.41 g/mol
  • LogP : 2.4 (indicating moderate lipophilicity)
  • Hydrogen Bond Donors : 2
  • Hydrogen Bond Acceptors : 9

These properties suggest that the compound may exhibit significant interactions with biological macromolecules, facilitating its potential activity as a therapeutic agent.

  • Receptor Agonism : The compound has been identified as a potential agonist at the melanocortin-4 receptor (MC4R), which is implicated in various physiological processes including appetite regulation and energy homeostasis. Studies indicate that compounds with similar structures can enhance MC4R signaling pathways, leading to effects on weight management and metabolic disorders .
  • Acetylcholinesterase Inhibition : Similar piperazine derivatives have demonstrated inhibitory effects on human acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions and memory .
  • Antitumor Activity : Preliminary studies suggest that triazine derivatives may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis through the activation of specific signaling pathways associated with cell death .

Study 1: Melanocortin Receptor Agonism

A study conducted by Merck & Co. highlighted the synthesis of piperazine urea derivatives that act as MC4R agonists. These compounds exhibited promising results in preclinical models for obesity and metabolic syndrome, suggesting that modifications to the piperazine structure could enhance efficacy .

Study 2: Acetylcholinesterase Inhibition

Research involving virtual screening and molecular docking revealed that certain piperazine derivatives bind effectively to AChE's active site. The binding affinity was significantly higher for compounds structurally related to our target compound, indicating potential therapeutic applications in treating neurodegenerative diseases .

Study 3: Antitumor Properties

In vitro studies on triazine derivatives showed significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of apoptotic pathways, suggesting that further exploration could lead to new anticancer therapies .

Data Summary

Biological ActivityMechanismReference
MC4R AgonismEnhances signaling pathways
Acetylcholinesterase InhibitionIncreases acetylcholine levels
Antitumor ActivityInduces apoptosis

Properties

IUPAC Name

6-[(4-benzylpiperazin-1-yl)methyl]-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O/c1-30-19-10-6-5-9-18(19)24-22-26-20(25-21(23)27-22)16-29-13-11-28(12-14-29)15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H3,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWPCPQHYGCBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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